molecular formula C31H27BrN2O5 B12019217 [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-ethoxybenzoate CAS No. 765287-67-0

[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

Cat. No.: B12019217
CAS No.: 765287-67-0
M. Wt: 587.5 g/mol
InChI Key: ICNAPGDFUIVVEW-FMFFXOCNSA-N
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Description

[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes bromine, phenyl, and ethoxybenzoate groups. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-ethoxybenzoate typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the hydrazone: This step involves the reaction of 4-phenylphenoxypropanoyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Bromination: The hydrazone intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The final step involves the esterification of the brominated hydrazone with 4-ethoxybenzoic acid in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications, particularly if they exhibit bioactive properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-ethoxybenzoate involves its interaction with specific molecular targets. The bromine and phenyl groups in the compound may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with applications in organic synthesis.

    Ringer’s lactate solution: A compound used in medical applications for fluid resuscitation.

Uniqueness

What sets [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-ethoxybenzoate apart is its complex structure, which offers multiple sites for chemical modification and potential biological activity. This makes it a versatile compound for research and industrial applications.

Properties

CAS No.

765287-67-0

Molecular Formula

C31H27BrN2O5

Molecular Weight

587.5 g/mol

IUPAC Name

[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C31H27BrN2O5/c1-3-37-27-14-11-24(12-15-27)31(36)39-29-18-13-26(32)19-25(29)20-33-34-30(35)21(2)38-28-16-9-23(10-17-28)22-7-5-4-6-8-22/h4-21H,3H2,1-2H3,(H,34,35)/b33-20+

InChI Key

ICNAPGDFUIVVEW-FMFFXOCNSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(C)OC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(C)OC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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